molecular formula C17H16N4O2S B2484183 2-(4-(ethylthio)phenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 941930-50-3

2-(4-(ethylthio)phenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2484183
CAS No.: 941930-50-3
M. Wt: 340.4
InChI Key: PYHWLZZTMWBXLZ-UHFFFAOYSA-N
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Description

2-(4-(Ethylthio)phenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic organic compound that features a complex structure with potential applications in various scientific fields. This compound is characterized by the presence of an ethylthio group attached to a phenyl ring, which is further connected to an acetamide group through a 1,3,4-oxadiazole ring substituted with a pyridin-4-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(ethylthio)phenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the ethylthio group: This step involves the substitution of a halogenated phenyl derivative with an ethylthiol group, often using a base such as sodium ethoxide.

    Coupling of the oxadiazole and phenyl rings: This is usually done through a nucleophilic substitution reaction, where the oxadiazole ring is introduced to the phenyl ring.

    Final acetamide formation: The acetamide group is introduced via acylation reactions, typically using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride (NaBH4) are typical.

    Substitution: Conditions vary depending on the substituent but often involve strong acids or bases and elevated temperatures.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the reaction conditions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.

    Material Science: Potential use in the development of novel polymers or as a building block for organic electronic materials.

Biology and Medicine

    Pharmacology: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.

    Biochemistry: Used in studies to understand enzyme interactions and inhibition mechanisms.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Pharmaceuticals: As an intermediate in the synthesis of more complex drug molecules.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The oxadiazole ring is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The ethylthio group may enhance lipophilicity, improving membrane permeability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(Methylthio)phenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide: Similar structure but with a methylthio group instead of an ethylthio group.

    2-(4-(Ethylthio)phenyl)-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)acetamide: Contains a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

The presence of the ethylthio group and the specific arrangement of the oxadiazole and pyridinyl groups confer unique chemical and biological properties, potentially offering advantages in terms of reactivity and bioactivity compared to similar compounds.

This detailed overview provides a comprehensive understanding of 2-(4-(ethylthio)phenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

IUPAC Name

2-(4-ethylsulfanylphenyl)-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-2-24-14-5-3-12(4-6-14)11-15(22)19-17-21-20-16(23-17)13-7-9-18-10-8-13/h3-10H,2,11H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHWLZZTMWBXLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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